Pralidoxime chloride, systematically known as 1-methylpyridinium-2-aldoxime chloride, is a chemical compound employed primarily in biochemical research due to its specific interaction with certain enzymes. [] It serves as a vital tool for studying enzyme kinetics, inhibition mechanisms, and potential therapeutic interventions in cases of enzyme dysfunction. [] This analysis will focus solely on its scientific research applications, excluding any information related to drug use, dosage, or side effects.
Pralidoxime chloride is synthesized from 2-pyridinecarboxaldehyde and is classified as a quaternary ammonium compound. Its chemical structure allows it to interact effectively with the active site of acetylcholinesterase, making it a vital therapeutic agent in emergency medicine.
The synthesis of pralidoxime chloride typically involves the reaction of 2-pyridinecarboxaldehyde with hydroxylamine hydrochloride to form pralidoxime, which is then converted into its chloride form. Various methods have been explored for the preparation of pralidoxime chloride, including recrystallization techniques that enhance purity and stability.
Recent patents highlight a detailed process involving:
Pralidoxime chloride has the molecular formula C₇H₉ClN₂O and a molecular weight of approximately 162.7 g/mol. Its structure features a pyridine ring substituted with a hydroxylamine group, which is critical for its mechanism of action.
Pralidoxime chloride undergoes several important chemical reactions:
This reactivation process is crucial for reversing the effects of organophosphate poisoning, where excess acetylcholine accumulates due to enzyme inhibition.
The mechanism by which pralidoxime chloride operates involves several steps:
This process is vital for reversing symptoms associated with organophosphate toxicity, such as muscle paralysis and respiratory failure.
These properties are essential for ensuring effective formulation and administration as an injectable drug.
Pralidoxime chloride is primarily used in clinical settings for:
Pralidoxime chloride (2-PAM) reactivates organophosphate (OP)-inhibited acetylcholinesterase (AChE) through precise molecular recognition. The pyridinium ring of 2-PAM binds to the peripheral anionic site of AChE, positioning its oxime group near the phosphorylated serine residue (Ser203). This orientation enables nucleophilic attack on the phosphorus atom of the OP-AChE adduct [1] [6]. Molecular dynamics simulations reveal that the quaternary nitrogen of 2-PAM forms cation-π interactions with Trp86, while hydrogen bonds with Glu202 and Tyr337 stabilize the reactivation complex [6]. The positive charge of 2-PAM is essential for traversing the electronegative gorge of AChE; deaza analogs lacking this charge exhibit 40% lower binding affinity and fail to maintain proximity to phosphorylated serine [6].
Table 1: Key Molecular Interactions in Pralidoxime-AChE Complex
AChE Residue | Interaction Type | Functional Role |
---|---|---|
Trp86 | Cation-π | Positions pyridinium ring |
Glu202 | Hydrogen bonding | Stabilizes oxime orientation |
Tyr337 | Hydrogen bonding | Anchors reactivator |
Phe295 | Hydrophobic | Enhances complex stability |
The oxime moiety (–CH=NOH) of 2-PAM delivers a nucleophilic oxygen to phosphorylated serine. Quantum mechanical studies demonstrate that the deprotonated oximate anion (formed at physiological pH) exhibits 20-fold higher nucleophilicity than the protonated form [4]. The adjacent pyridinium ring withdraws electrons, enhancing the oxime’s nucleophilic character. Methyl substitutions at the pyridine ring’s 4- and 6-positions further increase charge density on the oxime oxygen: 4,6-dimethyl-2-PAM shows a 15% higher reactivation rate for paraoxon-inhibited AChE than unmodified 2-PAM due to electron-donating effects [4].
The reaction proceeds via a bimolecular nucleophilic substitution (SN2):
Reactivation kinetics of 2-PAM are strongly influenced by OP structure. Diethyl OPs (e.g., chlorpyrifos, parathion) show higher reactivation rates (kᵣ = 0.15 min⁻¹) than dimethyl OPs (e.g., dimethoate, fenthion; kᵣ = 0.02 min⁻¹) due to steric and electronic factors [2] [9]. The smaller methoxy groups in dimethyl OPs allow tighter packing within the active site, hindering 2-PAM’s access. Additionally, aging rates (dealkylation) are 3–5 times faster for dimethyl adducts, forming non-reactivatable complexes before 2-PAM administration [1] [7].
Table 2: Reactivation Kinetics of 2-PAM Against Common Organophosphates
Organophosphate | AChE Adduct Type | Reactivation Rate (kᵣ, min⁻¹) | Aging Half-life (t₁/₂) |
---|---|---|---|
Chlorpyrifos-oxon | Diethyl | 0.18 ± 0.03 | 38 hours |
Paraoxon | Diethyl | 0.15 ± 0.02 | 15 hours |
Dimethoate-oxon | Dimethyl | 0.022 ± 0.005 | 3.7 hours |
Fenthion-oxon | Dimethyl | 0.019 ± 0.004 | 1.1 hours |
Continuous infusion regimens maintain plasma 2-PAM concentrations >4 μg/mL, achieving sustained reactivation for diethyl OPs. However, for dimethyl OP poisoning, 2-PAM’s efficacy is time-dependent: administration >3 hours post-exposure yields <10% AChE reactivation due to advanced aging [2] [9].
Aging refers to the irreversible conversion of OP-AChE adducts through dealkylation, resulting in a negatively charged phosphonate resistant to nucleophilic attack. This process involves cleavage of the alkoxy group’s C–O bond, stabilized by AChE’s catalytic histidine (His447) [1] [7]. Aging rates vary dramatically:
Aged adducts exhibit 40% reduced volume at the phosphorus center, sterically blocking 2-PAM’s approach. Molecular dynamics analyses show aged soman-AChE has a 6.3 Å narrower active site gorge than VX-inhibited AChE, explaining 2-PAM’s inefficacy against aged soman adducts [6] [10]. Methyl substitutions on 2-PAM slightly mitigate this by enhancing nucleophilicity but cannot overcome the electrostatic repulsion from aged phosphonates. Novel strategies like site-specific mutagenesis of AChE or bifunctional oximes are being explored to reverse aging [4] [10].
CAS No.: 572-32-7
CAS No.: 63697-61-0
CAS No.: 14127-68-5
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2